3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
1048357-77-2 |
|---|---|
Molecular Formula |
C10H8BrClS |
Molecular Weight |
275.59 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H8BrClS/c1-6-9(5-11)8-4-7(12)2-3-10(8)13-6/h2-4H,5H2,1H3 |
InChI Key |
PORAALJJCHVASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Synthetic Utility of 3 Bromomethyl 5 Chloro 2 Methyl 1 Benzothiophene As a Versatile Synthetic Handle
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The C(sp³)-Br bond in the bromomethyl group is polarized and susceptible to attack by a diverse range of nucleophiles, typically proceeding through an SN2 mechanism. This reactivity allows for the straightforward introduction of carbon and heteroatom functionalities.
Carbon Nucleophile Introduction for Chain Extension and Functionalization (e.g., Cyanide, Enolates)
The introduction of carbon-based nucleophiles is a fundamental strategy for extending the carbon skeleton.
Cyanide Substitution: Reaction with alkali metal cyanides, such as sodium or potassium cyanide, is expected to readily displace the bromide to form the corresponding nitrile, (5-chloro-2-methyl-1-benzothiophen-3-yl)acetonitrile. This nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of more complex heterocyclic systems.
Enolate Alkylation: Carbonyl compounds can be deprotonated to form enolates, which are potent carbon nucleophiles. The reaction of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene with enolates derived from malonic esters, acetoacetic esters, or other ketones would lead to the formation of a new carbon-carbon bond at the benzylic position, providing access to a variety of derivatives with extended side chains.
Table 1: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles
| Nucleophile | Reagent Example | Expected Product | Synthetic Value |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | (5-chloro-2-methyl-1-benzothiophen-3-yl)acetonitrile | Precursor to acids, amines, ketones |
| Malonate Enolate | Diethyl Malonate, Sodium Ethoxide | Diethyl 2-((5-chloro-2-methyl-1-benzothiophen-3-yl)methyl)malonate | Chain extension, precursor to substituted acetic acids |
| Acetoacetate Enolate | Ethyl Acetoacetate, Potassium Carbonate | Ethyl 2-((5-chloro-2-methyl-1-benzothiophen-3-yl)methyl)-3-oxobutanoate | Synthesis of substituted ketones |
Heteroatom Nucleophile Displacement Reactions
The bromomethyl group readily reacts with various heteroatom nucleophiles to form stable C-O, C-N, and C-S bonds.
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers. Hydrolysis using reagents like aqueous sodium hydroxide (B78521) can yield the corresponding alcohol, 5-chloro-2-methyl-1-benzothiophen-3-yl)methanol.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary amines, respectively. Azide (B81097) ions can also be used to form an intermediate azide, which can then be reduced to a primary amine.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers. Reagents like sodium thiomethoxide would yield 5-chloro-3-((methylthio)methyl)-2-methyl-1-benzothiophene.
Advanced Cross-Coupling Strategies Employing Bromomethyl-Substituted Benzothiophenes
While the chloro-substituent at the 5-position is an aryl halide suitable for cross-coupling, the bromomethyl group can also participate in certain metal-catalyzed reactions, offering pathways for more complex molecular construction.
Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Variants with Aryl Halides or Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The target molecule contains two potential sites for this reaction: the C(sp²)-Cl bond and the C(sp³)-Br bond. Palladium-catalyzed cross-coupling of benzylic halides with boronic acids is well-established. d-nb.infonih.govresearchgate.net However, the relative reactivity of different halides is crucial. Typically, the oxidative addition of a C-Br bond to a palladium(0) center is faster than that of a C-Cl bond. researchgate.net
Therefore, it is plausible that selective Suzuki-Miyaura coupling could be achieved at the bromomethyl position under milder conditions, leaving the chloro group intact for subsequent transformations. Conversely, more forcing conditions or specialized catalyst systems could potentially activate the C-Cl bond. Research on the closely related 2-bromo-5-(bromomethyl)thiophene (B1590285) has shown that the C(sp²)-Br bond is more reactive in Suzuki coupling than the C(sp³)-Br bond, allowing for regioselective arylation. d-nb.infonih.govresearchgate.net By analogy, a careful selection of catalysts and conditions would be necessary to control the site of reaction for this compound.
Table 2: Potential Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Reactive Site | Coupling Partner | Potential Catalyst/Conditions | Expected Outcome |
|---|---|---|---|
| C(sp³)-Br (Bromomethyl) | Arylboronic Acid | Pd(PPh₃)₄, mild base, lower temp. | Coupling at the bromomethyl position |
| C(sp²)-Cl (Aryl Chloride) | Arylboronic Acid | Bulky phosphine (B1218219) ligands (e.g., SPhos), strong base, higher temp. | Coupling at the aryl chloride position |
Copper-Catalyzed Transformations and Related Reactions
Copper-catalyzed reactions offer an alternative and often complementary approach to palladium catalysis. Copper catalysis is particularly effective for forming carbon-heteroatom bonds (Ullmann condensation) and has seen increasing use in C-C bond formation. For instance, copper-catalyzed N-arylation is a valuable tool for modifying aromatic heterocycles. mdpi.com Furthermore, recent advances have demonstrated the copper-catalyzed cross-coupling of C(sp³)-bromides with various partners. acs.org This suggests that this compound could serve as a substrate in copper-catalyzed reactions, for example, in coupling with amides, phenols, or terminal alkynes.
Radical Reactions and Their Application in Complex Molecule Synthesis
The synthesis of this compound itself likely proceeds via a radical mechanism. The standard method for producing such benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor (5-chloro-2,3-dimethyl-1-benzothiophene) using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN, often under photochemical conditions. google.comresearchgate.net
The bromomethyl group can also participate in subsequent radical reactions. For example, it can be used in radical-mediated cyclization reactions or atom transfer radical polymerization (ATRP). Studies on ortho-halobenzyl halides have shown their utility in domino reactions initiated by radical species, leading to the formation of complex polycyclic aromatic systems. acs.org This indicates that the bromomethyl group on the benzothiophene (B83047) scaffold can act as a precursor to a benzylic radical for constructing more elaborate molecular architectures.
Generation and Trapping of Alkyl Radicals from the Bromomethyl Group
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a stabilized 3-(5-chloro-2-methyl-1-benzothienyl)methyl radical. This process is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Alkyl radicals are powerful intermediates for creating these bonds and play a significant role in the synthesis of various organic compounds. iu.edu The generation of such radicals from alkyl halides is a direct and effective strategy. iu.edu
Common methods for generating this radical intermediate include:
Thermal Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating.
Photochemical Initiation: Employing photoredox catalysis, which has become a powerful tool for generating radicals under mild conditions. iu.edu
Atom Transfer Radical Addition (ATRA): Using transition metal complexes to facilitate the transfer of the bromine atom.
Once generated, the radical is a transient species that can be "trapped" by various radical acceptors, leading to the formation of new chemical bonds. The efficiency of these trapping reactions is crucial for the synthetic utility of the radical intermediate. Control experiments, such as the use of radical trapping agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can confirm the involvement of radical intermediates in these transformations. iu.edu
Table 1: Examples of Radical Trapping Agents and Potential Products
| Trapping Agent | Product Type |
|---|---|
| Styrene | C-C bond formation (Alkene addition) |
| Acrylonitrile | C-C bond formation (Michael-type addition) |
| TEMPO | C-O bond formation (Radical trapping) |
Asymmetric Synthesis Methodologies Involving Radical Intermediates
Achieving stereocontrol in reactions involving planar radical intermediates is a significant challenge in modern organic synthesis. Asymmetric synthesis involving radical intermediates from precursors like this compound can be approached using several strategies. mdpi.comnih.gov These methods aim to create a chiral environment around the radical, influencing the facial selectivity of its subsequent reactions with prochiral substrates.
Key methodologies include:
Chiral Lewis Acids: A chiral Lewis acid can coordinate to the radical acceptor (e.g., an α,β-unsaturated carbonyl compound), rendering the two faces of the double bond diastereotopic and guiding the incoming radical to one side.
Chiral Catalysts: Chiral transition metal complexes, such as those based on vanadium, can catalyze asymmetric cross-coupling reactions. mdpi.comnih.gov These catalysts can influence the stereochemical outcome of the radical addition process.
Chiral Auxiliaries: Attaching a chiral auxiliary to the radical precursor or the trapping agent can effectively induce diastereoselectivity in the radical reaction.
These approaches have been successfully applied in the asymmetric 1,2-oxytrifluoromethylation of styrenes, where chiral vanadyl methoxide (B1231860) complexes catalyze the radical trapping, yielding products with significant enantiomeric excess. mdpi.comnih.gov
Table 2: Hypothetical Asymmetric Radical Addition Reactions
| Chiral Influence | Trapping Agent | Potential Outcome |
|---|---|---|
| Chiral Vanadyl Complex | 3-Bromostyrene | Enantioenriched cross-coupling product |
| Chiral Lewis Acid (e.g., BOX-Mg(II)) | Methyl Acrylate | Enantioenriched Michael addition product |
Photoinduced and Electrochemical Strategies for Transformations
Photoinduced and electrochemical methods offer alternative, often milder, conditions for initiating transformations at the bromomethyl group, avoiding the need for chemical initiators or high temperatures. iu.edu These strategies rely on the input of light or electrical energy to promote the cleavage of the C-Br bond.
Photoinduced Transformations: Direct photolysis or photosensitized reactions can generate the desired radical intermediate. Photoredox catalysis, in particular, has emerged as a powerful tool for forming radicals from alkyl halides under very mild conditions. iu.edu Furthermore, photochemical oxidative cyclization, such as the Mallory photoreaction observed in arylthienylethenes, can be used to synthesize fused heterocyclic systems. rsc.org This suggests that the benzothiophene moiety could participate in intramolecular photo-cyclizations if a suitable aromatic group is introduced via the bromomethyl handle.
Electrochemical Strategies: Electrochemical reduction of the bromomethyl group at a cathode can generate the corresponding carbanion or radical, depending on the reaction potential and conditions. This reactive intermediate can then engage in subsequent reactions with electrophiles or radical acceptors present in the solution.
Table 3: Photoinduced and Electrochemical Transformation Strategies
| Method | Activation | Key Intermediate | Potential Application |
|---|---|---|---|
| Photoredox Catalysis | Visible Light | Alkyl Radical | Cross-coupling reactions |
| Direct Photolysis | UV Light | Alkyl Radical | Radical additions |
Derivatization for the Construction of Diverse Chemical Libraries
The reactivity of the bromomethyl group makes this compound an excellent starting material for building diverse chemical libraries through various derivatization reactions.
Conversion to Carboxylic Acid Derivatives and Esters
The bromomethyl group can be readily converted into a carboxylic acid functional group, which is a key precursor for many other functionalities, including esters and amides. A common synthetic route involves a two-step process:
Nucleophilic Substitution: Reaction with sodium or potassium cyanide in a polar aprotic solvent to form the corresponding nitrile, 3-(cyanomethyl)-5-chloro-2-methyl-1-benzothiophene.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the carboxylic acid, (5-chloro-2-methyl-1-benzothiophen-3-yl)acetic acid.
The resulting carboxylic acid can then be converted to a variety of esters through standard esterification methods, such as Fischer esterification with an alcohol under acidic conditions or reaction with an alkyl halide after conversion to the carboxylate salt. beilstein-journals.orggoogle.com
Table 4: Representative Carboxylic Acid and Ester Derivatives
| Derivative Name | Structure |
|---|---|
| (5-chloro-2-methyl-1-benzothiophen-3-yl)acetic acid | C₁₁H₉ClO₂S |
| Methyl (5-chloro-2-methyl-1-benzothiophen-3-yl)acetate | C₁₂H₁₁ClO₂S |
| Ethyl (5-chloro-2-methyl-1-benzothiophen-3-yl)acetate | C₁₃H₁₃ClO₂S |
Synthesis of N-Protected Amino Acid Analogues
The bromomethyl group is an excellent electrophile for alkylating nitrogen nucleophiles, providing a direct route to amino acid analogues, which are valuable in medicinal chemistry and peptidomimetic studies. sigmaaldrich.commdpi.com N-protected analogues can be synthesized using several established methods:
Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine.
Azide Substitution: Substitution with sodium azide to form an azidomethyl intermediate, which can then be reduced to the primary amine (e.g., via Staudinger reaction or catalytic hydrogenation).
The resulting aminomethyl-benzothiophene can be protected with standard N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) and used in peptide synthesis. nih.govresearchgate.net This allows for the incorporation of the novel benzothiophene scaffold into peptide chains.
Table 5: Examples of N-Protected Amino Acid Analogues
| Derivative Name | Protecting Group |
|---|---|
| tert-Butyl ((5-chloro-2-methyl-1-benzothiophen-3-yl)methyl)carbamate | Boc |
| Benzyl ((5-chloro-2-methyl-1-benzothiophen-3-yl)methyl)carbamate | Cbz |
Formation of Fused and Spiro Heterocyclic Systems
The bromomethyl group can participate in cyclization reactions to construct more complex fused and spiro heterocyclic systems. airo.co.in These structures are of great interest in materials science and medicinal chemistry. nih.gov
Fused Systems: Intramolecular cyclization can be achieved if a suitable nucleophile is present on a side chain attached to the benzothiophene core. Alternatively, the bromomethyl group can be used in intermolecular reactions that build a new ring onto the existing benzothiophene framework. For example, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring fused to the benzothiophene. rsc.orgacs.org
Spiro Systems: The synthesis of spirocycles involves the formation of a new ring that shares a single atom (the spiro atom) with the benzothiophene ring. This can be accomplished through multi-step sequences where this compound is first elaborated into a precursor containing a tethered reactive group, which then undergoes an intramolecular cyclization to form the spirocyclic junction. nih.govresearchgate.net
Table 6: Potential Heterocyclic Systems via Derivatization
| System Type | Synthetic Strategy | Potential Heterocycle |
|---|---|---|
| Fused Ring | Intramolecular Friedel-Crafts alkylation | Thieno[2,3-f]dihydro-isothianaphthene derivative |
| Fused Ring | Reaction with 2-aminothiophenol | Thieno[3,2-b] beilstein-journals.orggoogle.combenzothiazepine derivative |
Mechanistic Investigations and Computational Chemistry Approaches
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
The synthesis and derivatization of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene involve several key transformations whose mechanisms have been a subject of scientific inquiry. These investigations are crucial for optimizing reaction conditions and controlling product outcomes.
The bromomethyl group in the target molecule is susceptible to reactions involving radical intermediates, particularly under photolytic or thermally initiated conditions. A common synthetic route to similar bromomethylated aromatic compounds involves the radical bromination of the corresponding methyl-substituted precursor, 3,5-dichloro-2-methyl-1-benzothiophene, using reagents like N-bromosuccinimide (NBS).
The initiation of this radical pathway typically involves the homolytic cleavage of an initiator, such as benzoyl peroxide, to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of the benzothiophene (B83047), forming a stabilized benzylic radical. This radical then reacts with NBS to propagate the chain, yielding the desired this compound and a succinimidyl radical. The process is outlined in the following table:
| Step | Reaction | Description |
| Initiation | Initiator → 2 R• | Formation of initial radicals. |
| Propagation 1 | Ar-CH₃ + R• → Ar-CH₂• + RH | Hydrogen abstraction to form a stabilized benzylic radical. |
| Propagation 2 | Ar-CH₂• + NBS → Ar-CH₂Br + Succinimidyl• | Reaction with NBS to form the product and a new radical. |
| Termination | Radical + Radical → Non-radical species | Combination of radicals to terminate the chain reaction. |
Mechanistic studies on related systems have demonstrated the involvement of trisulfur (B1217805) radical anions (S₃•–) in the synthesis of benzothieno[3,2-b] clockss.orgbenzothiophenes from ortho-halobenzyl halides, highlighting the potential for radical pathways in the chemistry of sulfur-containing heterocycles. acs.org
Transition metal-mediated cross-coupling reactions are pivotal in the functionalization of the this compound scaffold. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds at the halogenated positions or via the reactive bromomethyl group. nih.gov
The catalytic cycle for a typical Suzuki-Miyaura coupling involving an aryl halide (representing the 5-chloro position) generally proceeds through three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of the benzothiophene, forming a Pd(II) intermediate.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The efficiency and selectivity of these reactions can be finely tuned by modifying the ligands on the transition metal, the base used, and the reaction solvent. clockss.orgmdpi.com
Application of Density Functional Theory (DFT) for Reaction Pathway Modeling and Structural Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. nih.gov DFT calculations allow for the modeling of reaction pathways and the prediction of the most stable structures of reactants, intermediates, transition states, and products. semanticscholar.org
For instance, DFT studies on related thiophene (B33073) derivatives have been used to:
Calculate geometric parameters that are in good agreement with experimental X-ray diffraction data. nih.gov
Analyze frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties. researchgate.net
Predict vibrational frequencies which can be correlated with experimental infrared and Raman spectra. researchgate.net
These computational insights are invaluable for rationalizing observed reaction outcomes and for designing new synthetic strategies.
Stereochemical Outcomes and Diastereoselective/Enantioselective Control in Derivatization
When the derivatization of this compound leads to the formation of a new stereocenter, the control of stereochemical outcomes becomes a critical aspect. This is particularly relevant in reactions involving the bromomethyl group, where nucleophilic substitution can generate a chiral center if the incoming nucleophile is attached to a prochiral atom or if the reaction proceeds via a chiral catalyst.
Achieving diastereoselective or enantioselective control often requires the use of chiral auxiliaries, chiral catalysts, or stereospecific reaction conditions. While specific studies on the stereochemical control for this exact molecule are not prevalent, the principles of asymmetric synthesis are broadly applicable. For example, transition metal catalysts bearing chiral ligands can be employed to induce enantioselectivity in cross-coupling reactions that form a stereocenter.
Kinetic and Thermodynamic Studies of Bromomethyl Reactivity
The reactivity of the bromomethyl group in this compound is a key determinant of its synthetic utility. Kinetic studies can quantify the rate of its reactions, such as nucleophilic substitutions, providing insights into the reaction mechanism and the factors that influence the reaction speed.
Spectroscopic and Diffraction Methodologies for Structural Elucidation in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For a complete structural assignment of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be required.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the methyl protons, the bromomethyl protons, and the aromatic protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each group (3H, 2H, and 3H, respectively). The chemical shifts and coupling patterns would be crucial for assigning the specific positions of the aromatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. It is expected to show nine distinct signals corresponding to the nine carbon atoms of the benzothiophene (B83047) core, the methyl group, and the bromomethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrClS), the calculated exact mass would be confirmed by HRMS, providing unequivocal evidence for its molecular formula.
The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analysis of the fragmentation pattern provides further structural information. Expected fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl group, or other characteristic cleavages of the benzothiophene ring system. Detailed experimental HRMS data and a fragmentation analysis for this specific compound have not been reported in the available literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. For the closely related compound 3-(bromomethyl)-5-chloro-1-benzothiophene, key IR absorptions have been identified at 3008 cm⁻¹ and 2898 cm⁻¹ (C-H stretching of the aromatic and bromomethyl groups), 1080 cm⁻¹ (C-Cl stretching), and 817 cm⁻¹ (out-of-plane C-H bending). Similar absorptions would be expected for the 2-methyl derivative, along with bands corresponding to the methyl group.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-Cl Stretch | 1100-1000 |
| C-Br Stretch | 700-500 |
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the vibrations of the benzothiophene core and the C-S bond. However, no experimental Raman spectroscopic data for this compound has been found in the literature.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
For the analogous compound 3-(bromomethyl)-5-chloro-1-benzothiophene, a crystal structure has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. The benzothiophene ring system is planar. The C-S bond lengths average 1.726 Å. It is anticipated that the introduction of a methyl group at the 2-position in this compound would lead to slight alterations in these structural parameters and could influence the crystal packing. A definitive crystal structure for the title compound would require single-crystal X-ray diffraction analysis, which is not currently available in the public domain.
| Parameter | Value for 3-(bromomethyl)-5-chloro-1-benzothiophene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2891 |
| b (Å) | 13.6044 |
| c (Å) | 9.4539 |
| β (°) | 96.946 |
Role of 3 Bromomethyl 5 Chloro 2 Methyl 1 Benzothiophene in Medicinal Chemistry Research and Drug Discovery Paradigms
Utilization as a Core Building Block for Novel Pharmacophore Development
The structure of 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene makes it an ideal scaffold for the development of novel pharmacophores. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzothiophene (B83047) core itself is a key feature in many bioactive molecules, and the substituents on this particular derivative offer opportunities for diverse chemical modifications.
The reactive bromomethyl group at the 3-position is particularly important, as it can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, each of which can be tailored to interact with specific biological targets. For example, the bromomethyl group can be reacted with amines, thiols, alcohols, and other nucleophiles to generate a library of derivatives with distinct physicochemical properties.
The development of novel pharmacophores from this compound can be guided by computational modeling techniques. By understanding the structure of the target protein, researchers can design and synthesize derivatives that are predicted to have high binding affinity. This rational design approach can significantly accelerate the drug discovery process.
Strategies for the Synthesis of Bioactive Benzothiophene Analogues
A variety of synthetic strategies can be employed to generate bioactive benzothiophene analogues from this compound. The choice of strategy will depend on the desired final product and the specific biological target.
One common approach is to utilize the reactivity of the bromomethyl group. As mentioned previously, this group can be readily displaced by a wide range of nucleophiles. This allows for the straightforward synthesis of a diverse library of compounds. For example, reaction with a primary or secondary amine can lead to the formation of a new carbon-nitrogen bond, which is a common feature in many drug molecules.
Another strategy involves the modification of the benzothiophene core itself. While the core is generally stable, it can undergo certain chemical transformations. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule. Additionally, the benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents will influence the position of any new groups.
Cross-coupling reactions, such as the Suzuki or Stille reaction, can also be used to create more complex benzothiophene analogues. These reactions allow for the formation of new carbon-carbon bonds, which can be used to attach other aromatic or heterocyclic rings to the benzothiophene core. This can lead to the development of compounds with extended conjugation and potentially enhanced biological activity.
The following table summarizes some of the key synthetic strategies for generating bioactive benzothiophene analogues from this compound:
| Strategy | Description | Potential Products |
| Nucleophilic Substitution | Reaction of the bromomethyl group with various nucleophiles. | Amines, ethers, thioethers, esters, etc. |
| Core Modification | Oxidation of the sulfur atom or further substitution on the benzene ring. | Sulfoxides, sulfones, further substituted benzothiophenes. |
| Cross-Coupling Reactions | Formation of new carbon-carbon bonds using transition metal catalysts. | Biaryl compounds, extended aromatic systems. |
Methodologies for Structure-Activity Relationship (SAR) Studies on Derived Compounds
Structure-activity relationship (SAR) studies are a crucial component of the drug discovery process. These studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can develop a deeper understanding of how the molecule interacts with its target.
For compounds derived from this compound, SAR studies would typically involve the synthesis of a series of analogues with systematic variations in their structure. For example, one could synthesize a series of compounds with different substituents at the 3-position, while keeping the rest of the molecule constant. The biological activity of these compounds would then be evaluated, and the results would be used to determine which substituents are most favorable for activity.
Another approach would be to modify the substituents on the benzothiophene core. For example, one could replace the chloro group at the 5-position with other halogens or with different electron-donating or electron-withdrawing groups. Similarly, the methyl group at the 2-position could be replaced with other alkyl groups or with a hydrogen atom.
The results of these SAR studies can be used to generate a pharmacophore model, which can then be used to design new compounds with improved activity. Computational techniques, such as quantitative structure-activity relationship (QSAR) modeling, can also be used to analyze the SAR data and to make predictions about the activity of new compounds.
Applications in Combinatorial Chemistry and Library Generation for Lead Discovery
Combinatorial chemistry is a powerful tool for the discovery of new lead compounds. This approach involves the rapid synthesis of a large library of compounds, which can then be screened for biological activity. The use of this compound as a building block in combinatorial chemistry is particularly attractive due to its versatile reactivity.
The reactive bromomethyl group allows for the parallel synthesis of a large number of derivatives. By reacting the starting material with a diverse set of nucleophiles in a multi-well plate format, one can quickly generate a library of compounds with a wide range of structural diversity. This library can then be screened against a variety of biological targets to identify potential lead compounds.
Solid-phase synthesis techniques can also be employed to facilitate the generation of benzothiophene-based libraries. In this approach, the starting material is attached to a solid support, and the subsequent reactions are carried out on the support. This allows for easy purification of the products and for the automation of the synthesis process.
The design of the combinatorial library is a critical factor in its success. The library should be designed to cover a wide range of chemical space and to include compounds with a variety of physicochemical properties. Computational tools can be used to design the library and to select the most appropriate building blocks.
The following table provides an example of a combinatorial library that could be generated from this compound:
| Building Block 1 | Building Block 2 | Resulting Compound |
| This compound | Amine 1 | Amine-substituted benzothiophene 1 |
| This compound | Amine 2 | Amine-substituted benzothiophene 2 |
| This compound | Thiol 1 | Thioether-substituted benzothiophene 1 |
| This compound | Thiol 2 | Thioether-substituted benzothiophene 2 |
Design and Synthesis of Ligands Targeting Specific Biological Pathways (e.g., NLRP3 Inhibitors)
The benzothiophene scaffold has been identified as a promising starting point for the design of ligands that target specific biological pathways. One such pathway is the NLRP3 inflammasome pathway, which is involved in the inflammatory response. Dysregulation of this pathway has been implicated in a number of diseases, including autoimmune disorders and neurodegenerative diseases.
Several studies have reported the design and synthesis of benzothiophene-based inhibitors of the NLRP3 inflammasome. These compounds typically feature a benzothiophene core with various substituents that are designed to interact with the active site of the NLRP3 protein. The development of these inhibitors has been guided by a combination of computational modeling and experimental screening.
While there are no specific reports on the use of this compound as a starting material for the synthesis of NLRP3 inhibitors, its structural features suggest that it could be a valuable building block for this purpose. The reactive bromomethyl group could be used to introduce a variety of side chains that are known to be important for NLRP3 inhibition. The chloro and methyl groups could also be modified to optimize the binding affinity and pharmacokinetic properties of the resulting compounds.
The design of novel NLRP3 inhibitors based on the this compound scaffold would likely involve a rational design approach. This would involve the use of computational docking studies to predict how different derivatives would bind to the NLRP3 protein. The most promising candidates would then be synthesized and evaluated for their ability to inhibit the NLRP3 inflammasome in vitro and in vivo.
Future Directions and Emerging Research Avenues in Substituted Benzothiophene Chemistry
Development of More Sustainable and Green Synthetic Approaches for Benzothiophene (B83047) Derivatives
A significant thrust in modern organic synthesis is the adoption of green chemistry principles to minimize environmental impact. For benzothiophene derivatives, this involves moving away from harsh solvents and toxic reagents toward more sustainable alternatives. nih.gov Recent methodologies have demonstrated the synthesis of halogenated thiophenes and benzothiophenes using environmentally friendly solvents like ethanol (B145695) under mild conditions, achieving high yields without the need for harsh cyclizing agents. nih.gov
Several innovative green approaches are being explored:
Electrochemical Synthesis : A practical and efficient electrochemical method allows for the synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org
Photocatalysis : Using visible green light irradiation, a photoredox catalysis process involving eosin (B541160) Y can initiate the radical annulation of o-methylthio-arenediazonium salts with alkynes to produce substituted benzothiophenes regioselectively. organic-chemistry.org
Metal- and Solvent-Free Reactions : Iodine-catalyzed cascade reactions of thiophenols with alkynes provide an economical and green route to benzothiophene derivatives without the need for metal catalysts or solvents. organic-chemistry.org
Alternative Solvents and Reagents : Research into the synthesis of related compounds, such as 3-bromomethyl-7-chlorobenzo[b]thiophene, has focused on replacing toxic solvents like carbon tetrachloride with less hazardous linear alkanes, making the process more suitable for industrial-scale production. google.com
These strategies not only reduce waste and improve safety but also enhance atom economy, aligning with the core tenets of sustainable chemical manufacturing. nih.govresearchgate.net
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Copper-Mediated Halocyclization | Uses sodium halides, ethanol, and copper (II) sulfate. | Environmentally benign solvent, non-toxic reagents, mild conditions, high yields. | nih.gov |
| Electrochemical Synthesis | Oxidant- and catalyst-free conditions. | Practical, efficient, scalable, and avoids external oxidants. | organic-chemistry.org |
| Photocatalytic Radical Annulation | Eosin Y as photocatalyst with green light irradiation. | Uses visible light, regioselective. | organic-chemistry.org |
| Iodine-Catalyzed Cascade | Metal- and solvent-free conditions. | Efficient, economical, and environmentally friendly. | organic-chemistry.org |
Exploration of Novel Catalytic Systems for Efficient Functionalization
Catalysis is central to the functionalization of benzothiophene scaffolds, enabling the introduction of various substituents with high efficiency and control. bohrium.com Research is actively pursuing novel catalytic systems to overcome challenges associated with inert C-H bond activation and to develop asymmetric transformations. researchgate.netrsc.org
Key areas of exploration include:
Palladium Catalysis : Palladium complexes are widely used for C-H arylation and coupling reactions, allowing for the synthesis of complex benzothiophene derivatives. organic-chemistry.orgresearchgate.net New catalyst systems, such as Pd-PEPPSI complexes, are being evaluated for their superior activity in these transformations. organic-chemistry.org
Gold Catalysis : Gold-catalyzed reactions provide a regioselective pathway for the C3-alkylation of benzothiophenes using alkynes and benzothiophene S-oxides. acs.org
Ruthenium Catalysis : Ruthenium-N-heterocyclic carbene complexes have proven highly efficient for the asymmetric hydrogenation of benzothiophenes, yielding valuable enantiomerically pure 2,3-dihydrobenzothiophenes. acs.org
Copper and Iridium Catalysis : Copper-based systems are effective for thiolation annulation reactions and C-S bond coupling. organic-chemistry.org Iridium catalysts facilitate hydrogen transfer reactions for the synthesis of substituted benzothiophenes from benzylic alcohols. organic-chemistry.org
The development of these catalytic methods allows for more direct and versatile functionalization strategies, which are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. bohrium.com
Chemo- and Regioselective Transformations of Poly-Substituted Benzothiophenes
Achieving precise control over the position of functionalization (regioselectivity) on a poly-substituted benzothiophene ring is a significant synthetic challenge. nih.gov The C2 position is generally more reactive, making selective functionalization at the C3 position particularly demanding. nih.govresearchgate.net
Recent breakthroughs have focused on innovative strategies to direct reactions to specific sites:
Umpolung Strategy via S-Oxides : A metal-free, directing-group-free method utilizes benzothiophene S-oxides as precursors. nih.govresearchgate.net An interrupted Pummerer reaction sequence allows for the completely regioselective delivery of nucleophilic coupling partners (like phenols and silanes) to the C3 position under mild conditions. nih.govresearchgate.net This approach is compatible with a broad range of functional groups, including halides, which allows for further downstream modifications. researchgate.net
Catalyst-Controlled Selectivity : The choice of catalyst and reaction conditions can dictate the site of functionalization. For instance, gold-catalyzed oxyarylation of benzothiophene S-oxides with alkynes preferentially yields the C3-alkylated product over the C7 isomer. acs.org
These advanced methods for achieving chemo- and regioselectivity are critical for the synthesis of complex, biologically active molecules where the precise arrangement of substituents is essential for therapeutic efficacy. researchgate.net
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. Flow chemistry, integrated with automation, offers a paradigm shift from traditional batch processing for the synthesis of benzothiophenes and other pharmaceutical compounds. bohrium.comresearchgate.netmtak.hu
Advantages of this integrated approach include:
Precise Reaction Control : Continuous flow systems allow for superior control over parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.netmdpi.com
Enhanced Safety : Performing reactions in small-volume reactors minimizes the risks associated with handling hazardous reagents and managing exothermic reactions. researchgate.netmdpi.com
Scalability and Efficiency : Flow chemistry facilitates scalable production without the need for extensive re-optimization. bohrium.com Automated systems can run continuously with minimal human intervention, significantly shortening reaction times and reducing costs. researchgate.netscribd.com
Sustainability : These systems often lead to a reduction in chemical waste and allow for the integration of in-line analysis and purification steps, streamlining the entire manufacturing process. researchgate.net
The application of flow chemistry has been successfully demonstrated for the electrochemical synthesis of halogenated benzothiophenes, where parameters like flow rate and current can be finely tuned to optimize product yield and selectivity. bohrium.com This technology is a cornerstone for the future of efficient and sustainable pharmaceutical manufacturing. researchgate.netmtak.hu
| Advantage | Description | Impact on Production | Reference |
|---|---|---|---|
| Improved Safety | Small reactor volumes reduce the risk of thermal runaways and exposure to hazardous materials. | Enables the use of reaction conditions that are unsafe in large batch reactors. | researchgate.net |
| Higher Yields & Purity | Precise control over reaction parameters minimizes side product formation. | Reduces the need for complex downstream purification. | researchgate.netmdpi.com |
| Scalability | Production is scaled by running the system for longer durations ("numbering up") rather than increasing reactor size ("scaling up"). | More straightforward and predictable scale-up from lab to production. | bohrium.com |
| Automation | Integration with automated systems allows for high-throughput screening, optimization, and data-driven synthesis. | Accelerates process development and discovery of novel synthetic routes. | scribd.com |
Advanced Computational Design of Novel Benzothiophene-Based Materials and Bioactives
Computational chemistry and machine learning (ML) are becoming indispensable tools for accelerating the discovery and design of new molecules. ijpsjournal.comresearchgate.net These in silico methods allow researchers to predict the properties of novel benzothiophene derivatives before their synthesis, saving significant time and resources.
Key applications in benzothiophene chemistry include:
Virtual Screening and Drug Design : Molecular docking is used to predict the binding interactions of benzothiophene derivatives with biological targets like enzymes and receptors, helping to identify promising candidates for new drugs. ijpsjournal.com
Materials Design : Machine learning models, combined with Density Functional Theory (DFT) calculations, are used to design novel fluorescent organic polymers based on benzothiophene chromophores. researchgate.net These models can predict key properties like maximum absorption and emission wavelengths, guiding the synthesis of materials with desired optical characteristics. researchgate.net
Predictive Modeling : By analyzing large datasets of known compounds, ML algorithms can identify structure-property relationships and predict the synthetic accessibility of newly designed molecules. researchgate.net
This synergy between computational design and experimental synthesis provides a powerful framework for the rational development of next-generation benzothiophene-based materials and bioactive compounds with tailored functionalities. ijpsjournal.comresearchgate.net
Q & A
Q. What are the recommended storage conditions and stability considerations for 3-(bromomethyl)-5-chloro-2-methyl-1-benzothiophene?
The compound should be stored below 4°C to minimize decomposition, as its bromomethyl group is susceptible to hydrolysis under ambient conditions. Stability tests indicate that prolonged exposure to moisture or light can lead to partial dehalogenation, forming 3-methyl-5-chloro-1-benzothiophene as a common degradation byproduct . For long-term storage, use amber vials under inert gas (e.g., argon) and monitor purity via HPLC with UV detection at 254 nm.
Q. What synthetic routes are commonly employed to prepare this compound?
A typical method involves bromination of 5-chloro-2-methyl-1-benzothiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄. The reaction is monitored by TLC (hexane/ethyl acetate 9:1) to confirm complete conversion. Purification is achieved via column chromatography (silica gel, gradient elution with hexane/CH₂Cl₂) . Alternative routes include nucleophilic substitution of 3-chloromethyl derivatives with NaBr in DMF, though this method may yield lower regioselectivity .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- ¹H/¹³C NMR : Key signals include δ ~4.5 ppm (s, 2H, CH₂Br) and δ ~2.4 ppm (s, 3H, CH₃).
- Mass spectrometry (EI-MS) : Expected molecular ion peak at m/z 261.56 (C₁₀H₉BrClS⁺) .
- Elemental analysis : Match calculated vs. observed %C, %H, and %Br. Discrepancies in melting point (mp 129–130°C) may indicate impurities, necessitating recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during bromomethyl functionalization?
Competing electrophilic aromatic substitution (e.g., bromination at the 4-position of the benzothiophene core) can occur. To suppress this:
- Use sterically hindered initiators (e.g., dibenzoyl peroxide) to favor radical-mediated bromination at the methyl group.
- Employ low temperatures (0–5°C) to reduce reactivity of the aromatic ring .
- Monitor reaction progress via GC-MS to detect early-stage byproducts like 5-chloro-4-bromo-2-methyl-1-benzothiophene .
Q. How can computational methods aid in predicting reactivity or regioselectivity for derivatives of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the benzothiophene core, identifying reactive sites for substitution. For example, Fukui indices predict higher electrophilicity at the bromomethyl group compared to the chloro-substituted position. Molecular docking studies may also guide functionalization for biological targeting .
Q. What are the challenges in analyzing trace byproducts in large-scale syntheses?
Byproducts such as 3-(dibromomethyl)-5-chloro-2-methyl-1-benzothiophene (from over-bromination) or dehalogenated species require advanced detection methods:
- LC-HRMS : Resolve low-abundance impurities with ppm-level mass accuracy.
- X-ray crystallography : Confirm structures of crystalline byproducts (e.g., see Acta Cryst. E68, o2027 for related benzothiophene derivatives) .
- Kinetic studies (e.g., variable-temperature NMR) can identify degradation pathways .
Q. How can this compound serve as a precursor for bioactive heterocycles?
The bromomethyl group is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) or nucleophilic substitution (e.g., with amines to form sulfonamide derivatives). For example:
- Reaction with thiourea yields 3-(aminomethyl)-5-chloro-2-methyl-1-benzothiophene, a scaffold for antimicrobial agents .
- Palladium-catalyzed coupling with thiophene derivatives generates extended π-systems for materials science applications .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How should researchers reconcile variations?
Literature reports mp 129–130°C , but some synthetic batches may show lower values (e.g., 125–127°C) due to polymorphic forms or solvent retention. Use differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize from aprotic solvents (e.g., acetonitrile) to standardize crystal packing .
Q. Conflicting biological activity What factors influence assay outcomes?
Variations in antimicrobial activity (e.g., MIC values) across studies may arise from:
- Solubility differences : Use DMSO stocks with ≤0.1% water to prevent precipitation.
- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models for comparative analysis .
- Metabolite interference : HPLC-MS can identify hydrolyzed products (e.g., 3-hydroxymethyl derivatives) that may skew results .
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and reagent stoichiometry .
- Structural validation : Cross-reference crystallographic data (CCDC deposition numbers) for related compounds to confirm bond lengths/angles .
- Biological screening : Pair in vitro assays with in silico ADMET predictions to prioritize derivatives for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
